3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, an ethoxy group, and an oxazolo-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Oxazolo-Pyridinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro and ethoxy groups can be done via nucleophilic substitution reactions.
Amide Bond Formation: The final step involves coupling the oxazolo-pyridinyl moiety with the benzamide core using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxazolo-pyridinyl moiety.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide would depend on its specific target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The oxazolo-pyridinyl moiety might play a crucial role in binding to the active site of enzymes or receptors, while the benzamide core could be involved in stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide: Similar compounds include those with variations in the substituents on the benzamide core or the oxazolo-pyridinyl moiety.
Other Benzamides: Compounds like 4-chloro-N-(2-methyl-4-nitrophenyl)benzamide or 3-ethoxy-N-(2-methyl-4-aminophenyl)benzamide.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity. The presence of the oxazolo-pyridinyl moiety, in particular, distinguishes it from other benzamides and may provide specific interactions with biological targets.
Properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-3-28-18-9-7-14(12-16(18)23)21(27)25-17-8-6-15(11-13(17)2)22-26-20-19(29-22)5-4-10-24-20/h4-12H,3H2,1-2H3,(H,25,27) |
InChI Key |
ZFEYTJXJEORAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)Cl |
Origin of Product |
United States |
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